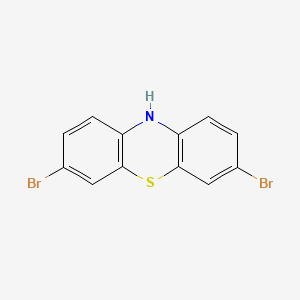

3,7-dibromo-10H-phenothiazine

Description

Contextualization within Phenothiazine (B1677639) Core Chemistry

Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocyclic compound, forms the structural foundation for a diverse class of molecules. wikipedia.orgnih.gov The core phenothiazine structure, with its characteristic non-planar, butterfly-like conformation, is inherently electron-rich due to the presence of nitrogen and sulfur heteroatoms. wikipedia.orgrsc.orgossila.com This electron-donating nature has historically made phenothiazine and its derivatives valuable in various fields, including the development of dyes like methylene (B1212753) blue and revolutionary pharmaceuticals. wikipedia.orgmdpi.com In contemporary research, the focus has shifted towards harnessing these electronic properties for materials science, particularly in the development of organic semiconductors, dye-sensitized solar cells, and biosensors. rsc.orgossila.com The chemical reactivity of the phenothiazine core, particularly at the nitrogen atom and the aromatic rings, allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications. rsc.org

Significance of 3,7-Dibromination for Synthetic Versatility and Electronic Modulation

The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine core to form 3,7-dibromo-10H-phenothiazine is a strategic modification that significantly enhances its utility as a chemical intermediate. These bromine atoms serve as highly effective reactive handles for a variety of cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. rsc.orglew.rorsc.org This allows for the straightforward introduction of a wide range of aryl, heteroaryl, and other functional groups at these specific positions, creating a library of complex phenothiazine derivatives. rsc.orglew.ronih.gov

Furthermore, the strong electron-withdrawing nature of the bromine atoms has a profound impact on the electronic properties of the phenothiazine core. mdpi.com This electronic modulation alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the compound's electrochemical and photophysical properties. mdpi.combeilstein-journals.org By replacing the bromine atoms with different substituents, researchers can systematically tune these properties to design materials with tailored functionalities. mdpi.com For instance, the oxidation potential of phenothiazine derivatives can be precisely controlled through substitution at the 3 and 7 positions. rsc.orguky.edu

Overview of Research Trajectories for 3,7-Dibromo-10H-phenothiazine Derivatives

The synthetic accessibility and tunable electronic properties of 3,7-dibromo-10H-phenothiazine have propelled its use in several key research areas. A significant focus lies in the field of organic electronics , where its derivatives are investigated as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs). rsc.orgossila.com The ability to create extended, conjugated systems through cross-coupling reactions makes these derivatives promising candidates for efficient charge transport. rsc.org

In materials science , derivatives of 3,7-dibromo-10H-phenothiazine are being explored for the development of electrochromic materials, which change color in response to an electric current, and as components of redox flow batteries for large-scale energy storage. uky.eduscispace.com The stable radical cations formed by phenothiazine derivatives are crucial for these applications. lew.roresearchgate.net

Furthermore, the phenothiazine scaffold continues to be of interest in medicinal chemistry . While this article does not delve into specific therapeutic applications, the core structure is a recognized "privileged scaffold" in drug discovery. researchgate.net The synthetic routes enabled by 3,7-dibromination allow for the creation of novel and complex molecules that can be screened for various biological activities. nih.gov Research has also touched upon the creation of fluorescent probes and sensors based on these derivatives. scispace.com

Table 1: Physical and Chemical Properties of 3,7-Dibromo-10H-phenothiazine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21667-32-3 | ossila.com |

| Molecular Formula | C₁₂H₇Br₂NS | ossila.com |

| Molecular Weight | 357.07 g/mol | ossila.com |

| Appearance | Greenish powder | nih.gov |

| Melting Point | 186–188 °C | nih.gov |

Table 2: Key Synthetic Reactions Utilizing 3,7-Dibromo-10H-phenothiazine

| Reaction Type | Reagents/Catalysts | Application | References |

|---|---|---|---|

| Suzuki Coupling | (Hetero)aryl boronic acids, Pd catalyst | Synthesis of 3,7-di(hetero)aryl phenothiazines | lew.ronih.govlew.ro |

| Buchwald-Hartwig Coupling | Primary/secondary anilines and amines, Pd catalyst | Synthesis of 3,7-diaminophenothiazine derivatives | rsc.orgrsc.org |

| Bromine-Lithium Exchange | n-BuLi, followed by electrophile | Regiospecific functionalization | acs.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-10H-phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVORBAXCWWFMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393518 | |

| Record name | 3,7-dibromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-32-3 | |

| Record name | 3,7-dibromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dibromo 10h Phenothiazine and Its Functionalized Analogues

Direct Bromination Protocols for 3,7-Dibromination

The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine (B1677639) core is typically achieved through direct bromination methods. These strategies leverage the electron-rich nature of the phenothiazine ring system, which facilitates electrophilic attack. rsc.org

Electrophilic Aromatic Substitution Utilizing Various Brominating Agents

Electrophilic aromatic substitution stands as the cornerstone for the synthesis of 3,7-dibromo-10H-phenothiazine. fiveable.mebyjus.com A variety of brominating agents have been effectively utilized to achieve this transformation.

The classical approach involves the use of molecular bromine (Br₂) in a suitable solvent, such as acetic acid. chemicalbook.comnih.govlew.ro For instance, treating a solution of 10H-phenothiazine in acetic acid with bromine at room temperature for an extended period (e.g., 16 hours) can yield 3,7-dibromo-10H-phenothiazine in high, often quantitative, yields. chemicalbook.comnih.gov The reaction proceeds through the electrophilic attack of bromine on the electron-rich positions of the phenothiazine ring.

Another widely employed and often more selective brominating agent is N-bromosuccinimide (NBS). rsc.org The reaction of 10-phenyl-10H-phenothiazine with NBS in tetrahydrofuran (B95107) (THF) at low temperatures (0-5°C) has been shown to produce 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine in an 81.0% yield after purification. rsc.org The use of NBS can offer better control over the reaction and minimize the formation of over-brominated byproducts. In some cases, a catalyst such as ammonium (B1175870) acetate (B1210297) is used with NBS to achieve highly para-selective bromination. researchgate.net

The choice of solvent can also influence the outcome of the bromination. Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are also commonly used. chegg.com

Interactive Data Table: Direct Bromination of Phenothiazine Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| 10H-Phenothiazine | Br₂ | Acetic Acid | Room Temp, 16h | 3,7-dibromo-10H-phenothiazine | Quantitative | chemicalbook.com |

| 10H-Phenothiazine | Br₂ | Acetic Acid | Room Temp, 16h | 3,7-dibromo-10H-phenothiazine | 88% | nih.gov |

| 10-Phenyl-10H-phenothiazine | NBS | THF | 0-5°C to Room Temp, 8h | 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine | 81.0% | rsc.org |

| Phenoxazine | NBS | DMF | 0°C, 24h | 3,7-Dibromo-10H-phenoxazine | - |

Oxidant-Assisted Halogenation Strategies

While direct electrophilic substitution is the most common route, the broader context of halogenation chemistry includes oxidant-assisted strategies. nih.gov The oxidation of phenothiazine derivatives can influence their reactivity towards electrophiles. rsc.org The formation of a phenothiazine radical cation, for instance, can alter the substitution pattern. acs.org While specific examples for the direct synthesis of 3,7-dibromo-10H-phenothiazine using a distinct oxidant-assisted protocol are less common in the primary literature compared to direct bromination, the interplay between oxidation and halogenation is a recognized phenomenon in phenothiazine chemistry. rsc.orgnih.gov

N-Functionalization and Derivatization at the 10-Position

The nitrogen atom at the 10-position of the phenothiazine ring offers a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's electronic and physical properties.

Nucleophilic Substitution for Alkyl Chain Introduction

The introduction of alkyl chains at the 10-position is a common strategy to enhance solubility and modify the electronic properties of 3,7-dibromophenothiazine. rsc.orglookchem.com This is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen of 3,7-dibromo-10H-phenothiazine acts as a nucleophile.

A standard procedure involves treating 3,7-dibromo-10H-phenothiazine with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding phenothiazide anion. lew.ro This anion is then reacted with an appropriate alkyl halide (e.g., tert-butyl bromoacetate) to yield the N-alkylated product. lew.ro For instance, the reaction of 3,7-dibromo-10H-phenothiazine with tert-butyl bromoacetate (B1195939) in the presence of NaH in THF yields tert-butyl 2-(3,7-dibromo-10H-phenothiazin-10-yl)acetate. lew.roresearchgate.net

Another example is the synthesis of 3-(3,7-dibromo-10H-phenothiazin-10-yl)propiononitrile, which is prepared by reacting 3,7-dibromo-10H-phenothiazine with 3-bromopropionitrile (B1265702) under similar conditions, affording the product in a 73% yield. lew.ro The Michael addition of 3,7-dibromophenothiazine to acrylonitrile (B1666552) in the presence of Triton B® is another route to obtain 10-propionitrile phenothiazine derivatives. nih.gov

Interactive Data Table: N-Alkylation of 3,7-Dibromo-10H-phenothiazine

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| tert-Butyl bromoacetate | NaH | THF | tert-Butyl 2-(3,7-dibromo-10H-phenothiazin-10-yl)acetate | - | lew.ro |

| 3-Bromopropionitrile | NaH | THF | 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | 73% | lew.ro |

| Acrylonitrile | Triton B® | - | 10-Propionitrile phenothiazine | 70% | nih.gov |

Arylation and PEGylation Strategies

N-arylation of 3,7-dibromo-10H-phenothiazine is a key method for creating materials with tailored electronic properties. The Buchwald-Hartwig coupling reaction is a powerful tool for this purpose, enabling the formation of a C-N bond between the phenothiazine nitrogen and an aryl halide. rsc.org For example, 10-hexyl-3,7-dibromo-10H-phenothiazine can be coupled with various primary and secondary anilines to synthesize 3,7-diaminophenothiazine derivatives. rsc.org

Another important arylation method is the Ullmann coupling. The synthesis of 10-phenyl-10H-phenothiazine can be achieved by reacting phenothiazine with phenylboronic acid in the presence of a copper catalyst. rsc.org This N-phenylated derivative can then be brominated to yield 3,7-dibromo-10-phenyl-10H-phenothiazine. rsc.org

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a strategy often employed to improve the solubility and biocompatibility of molecules. While specific examples of direct PEGylation of 3,7-dibromo-10H-phenothiazine are not prominently detailed in the provided context, the general principles of N-alkylation can be extended to include the introduction of PEG chains, typically by reacting the phenothiazide anion with a PEG derivative bearing a suitable leaving group (e.g., tosylate or mesylate).

Synthesis of Haloalkyl, Mercaptoalkyl, and Alkylthioacetate N-Derivatives

The synthesis of N-derivatives of 3,7-dibromophenothiazine bearing haloalkyl, mercaptoalkyl, and alkylthioacetate groups has been reported, expanding the range of functionalized phenothiazines. researchgate.netresearchgate.net These derivatives serve as versatile intermediates for further chemical modifications.

The introduction of a bromoalkyl group at the 10-position can be accomplished by reacting 3,7-dibromo-10H-phenothiazine with a dibromoalkane in the presence of a base. researchgate.net These N-bromoalkyl derivatives can then be converted to other functional groups. For instance, they can be transformed into mercaptoalkyl derivatives. researchgate.netresearchgate.net

Furthermore, N-alkylthioacetate derivatives can also be synthesized, providing another handle for further functionalization or for studying the impact of sulfur-containing side chains on the properties of the phenothiazine core. researchgate.netresearchgate.net

Site-Specific Cross-Coupling Reactions at Brominated Positions

The bromine atoms at the 3 and 7 positions of the phenothiazine ring serve as versatile handles for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions enable the precise tuning of the electronic and photophysical properties of the resulting molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. In the context of 3,7-dibromo-10H-phenothiazine, this reaction facilitates the introduction of various aryl and heteroaryl substituents, which is crucial for extending the π-conjugation and modulating the optoelectronic properties of the phenothiazine core.

The reaction typically involves the coupling of the dibrominated phenothiazine derivative with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. lew.roresearchgate.net The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. lew.ro For instance, the coupling of a 10-substituted-3,7-dibromo-10H-phenothiazine with p-formylphenyl-boronic acid has been successfully achieved using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a toluene/methanol (B129727)/water solvent mixture, affording the desired dialdehydes in good yields. lew.roresearchgate.net This highlights the reaction's tolerance to functional groups like aldehydes.

Detailed studies have demonstrated that the regioselectivity of the cross-coupling at the 3,7-positions is high, driven by both steric and electronic factors. The synthesis of 3,7-di(hetero)aryl-substituted phenothiazines has been accomplished through a twofold Suzuki coupling with various (hetero)aryl boronic acids or pinacol boronates, resulting in good yields after purification. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 3,7-Dibromo-10H-phenothiazine Derivatives

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| tert-Butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate | (Hetero)aryl boronic acids or pinacol boronates | Not specified | Not specified | Not specified | 3,7-Di(hetero)aryl-substituted phenothiazines | Good | nih.gov |

| 3,7-dibromo-10-(tert-butoxycarbonylmethyl)-10H-phenothiazine | p-formylphenyl-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol/H₂O | 3,7-bis(4-formylphenyl)-10-(tert-butoxycarbonylmethyl)-10H-phenothiazine | 68 | lew.ro |

| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitril | p-formylphenyl-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol/H₂O | 3'-(3,7-Bis(4"-formylphenyl)-10H-phenothiazin-10-yl]propionitril | 57 | lew.ro |

| 3,7-dibromo-10H-phenothiazine | Thiophene-2-boronic acid | Not specified | Not specified | Not specified | 3,7-di-2-thienyl-10H-phenothiazine | Not specified | researchgate.net |

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. This reaction is particularly valuable for synthesizing derivatives of 3,7-dibromo-10H-phenothiazine with amino functionalities, which are of significant interest for applications in organic electronics, such as hole transport materials (HTMs) and thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.orgacs.org

The twofold Buchwald-Hartwig coupling of 10-hexyl-3,7-dibromo-10H-phenothiazine with a variety of primary and secondary anilines and amines has been reported to readily produce 3,7-diaminophenothiazine derivatives. rsc.org These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, such as XPhos, in the presence of a strong base like sodium tert-butoxide (t-BuONa). acs.orgnih.gov The choice of ligand is crucial, with XPhos and DavePhos showing excellent conversion rates for the coupling of phenothiazine with aryl bromides. nih.gov

Recent advancements have focused on developing more sustainable and efficient protocols. Microwave-assisted Buchwald-Hartwig double amination has been shown to dramatically reduce reaction times from 24 hours to as little as 10-30 minutes, while still providing moderate to excellent yields. acs.org This method has proven effective for coupling various secondary amines, including phenothiazine, with aryl bromides. acs.org Furthermore, greener approaches utilizing minimal amounts of volatile organic compounds (VOCs) have been developed for the synthesis of complex HTMs. rsc.org

Table 2: Buchwald-Hartwig Amination Reactions of 3,7-Dibromo-10H-phenothiazine Derivatives

| Phenothiazine Derivative | Amine | Catalyst System | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 10-hexyl 3,7-dibromo-10H-phenothiazine | Primary and secondary anilines/amines | Not specified | Not specified | Not specified | Not specified | Not specified | rsc.org |

| 3,7-dibromo-10H-phenothiazine derivatives | Phenothiazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 24 h (conventional) | Moderate | acs.org |

| 3,7-dibromo-10H-phenothiazine derivatives | Phenothiazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 10-30 min (microwave) | Moderate to excellent | acs.org |

| N-Boc-2,7-dibromocarbazole | 4,4'-dimethoxydiphenylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene with PEG 2000 dimethylether | Not specified | 84 (overall) | rsc.org |

Direct arylation polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like Stille and Suzuki-Miyaura polymerizations for the synthesis of conjugated polymers. researchgate.netresearcher.life This method avoids the pre-functionalization of one of the monomers with organometallic reagents, thereby reducing synthetic steps and waste. researchgate.net 3,7-Dibromo-10H-phenothiazine is a valuable monomer in DArP, serving as the dihalo-component for the synthesis of various alternating copolymers.

The polymerization of 3,7-dibromo-10-alkyl-phenothiazine with various (hetero)aromatic monomers, such as bithiophene derivatives, has been successfully demonstrated. core.ac.uk These reactions are typically catalyzed by a simple palladium salt, like Pd(OAc)₂, often in the presence of a phosphine-free system or with a ligand, and a base such as K₂CO₃. core.ac.uk The reaction conditions, including temperature and monomer concentration, can be optimized to achieve high molecular weight polymers in good yields. core.ac.uk

A one-pot approach combining the bromination of the phenothiazine core followed by direct arylation polycondensation without isolation of the intermediate dibrominated monomer has also been developed. nii.ac.jp This sequential process further enhances the efficiency and greenness of the synthesis of donor-acceptor type π-conjugated polymers. nii.ac.jp The resulting phenothiazine-containing polymers are promising materials for applications in organic field-effect transistors (OFETs) and organic solar cells. core.ac.uknii.ac.jp

Table 3: Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using 3,7-Dibromo-10H-phenothiazine Derivatives

| Dibromo-monomer | Co-monomer | Catalyst System | Base | Solvent | Polymer | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,7-dibromo-10-(2-ethylhexyl)phenothiazine | 3,3',4,4'-tetramethylbithiophene | Pd(OAc)₂ / Pivalic acid | K₂CO₃ | DMAc | Polymer 5 | Good | core.ac.uk |

| 3,7-dibromo-10-(2-octyldodecyl)phenothiazine | 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene (in sequential reaction) | Not specified | Not specified | Not specified | Polymer 1 | Moderate to good | nii.ac.jp |

| 3,7-dibromo-10-(2-octyldodecyl)phenothiazine | 2,5-bis(trimethylstannyl)thiophene (via Stille) | Not specified | Not specified | Not specified | Not specified | Not specified | nii.ac.jp |

| 3,7-dibromo-10-hexyl-10H-phenothiazine | 1,4-dibromo-2,5-bis(octyloxy)benzene | (PPh₃)₂PdCl₂ | Not specified | Not specified | P3 | Not specified | poliba.it |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

Green Chemistry Approaches in 3,7-Dibromo-10H-phenothiazine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in organic chemistry. acs.org In the context of 3,7-dibromo-10H-phenothiazine and its derivatives, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable example is the development of a one-pot sequential bromination and direct arylation polycondensation. nii.ac.jp This method avoids the isolation and purification of the intermediate 3,7-dibromo-10-alkyl-phenothiazine, which reduces solvent usage and waste generation. nii.ac.jp The bromination can be carried out using effective reagents like benzyltrimethylammonium (B79724) tribromide under mild conditions. nii.ac.jp

Furthermore, advancements in Buchwald-Hartwig amination protocols have focused on minimizing the use of volatile organic compounds (VOCs). rsc.org By employing phase-transfer catalysts like PEG 2000 dimethylether and using only a small amount of an organic solvent as a mixing aid, the environmental impact of these reactions can be significantly reduced. rsc.org Microwave-assisted synthesis represents another green approach, as it dramatically cuts down reaction times, thereby saving energy, and often leads to cleaner reactions with fewer side products. acs.org

Synthesis of Heteroaryl-Substituted and Quaternized Phenothiazine Salts

The synthesis of phenothiazine derivatives bearing both heteroaryl substituents and a quaternized nitrogen atom in the side chain leads to amphiphilic molecules with interesting electronic and biological properties. A multi-step synthetic pathway has been established to access these complex structures, starting from 3,7-dibromo-10H-phenothiazine. nih.gov

The synthesis begins with the N-alkylation of 3,7-dibromo-10H-phenothiazine with a protected aminoalkyl halide, for example, to introduce a side chain that can be later quaternized. nih.gov This is followed by a twofold Suzuki-Miyaura cross-coupling reaction to install the desired heteroaryl groups at the 3 and 7 positions. nih.gov After deprotection of the amino group, the final step involves quaternization, typically through methylation, to yield the target phenothiazine salts. nih.gov These compounds have been investigated for their potential as antibacterial agents. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (IR, FT-IR) for Structural Confirmation

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a fundamental tool for confirming the presence of key functional groups within the 3,7-dibromo-10H-phenothiazine molecule. The structures of synthesized compounds are often confirmed by IR spectral analysis. researchgate.net For instance, in a study synthesizing phenothiazine-based covalent-organic frameworks, the FT-IR spectrum of a related compound showed characteristic peaks at 3460 cm⁻¹ and 3370 cm⁻¹, corresponding to N-H stretching vibrations, and a strong absorption at 1616 cm⁻¹, indicative of aromatic C=C stretching. rsc.org The synthesis of 3,7-di-halogenated-10H-phenothiazines has also been confirmed using IR spectroscopy, highlighting its utility in verifying the successful incorporation of the phenothiazine (B1677639) backbone into larger molecular structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the atomic-level structure of 3,7-dibromo-10H-phenothiazine in solution.

¹H NMR spectroscopy is crucial for analyzing the chemical environment of the protons within the 3,7-dibromo-10H-phenothiazine molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) offer a wealth of information about the connectivity and spatial arrangement of atoms.

In a typical ¹H NMR spectrum of 3,7-dibromo-10H-phenothiazine recorded in a deuterated solvent like DMSO-d₆, the aromatic protons appear as distinct signals. For example, one study reported the following signals: a doublet at δ 6.58 ppm (J = 8.3 Hz, 2H), a doublet at δ 7.11 ppm (J = 2.3 Hz, 2H), and a doublet of doublets at δ 7.14 ppm (J = 8.3 Hz, J = 2.3 Hz, 2H). mdpi.com The N-H proton typically appears as a singlet, for instance at δ 8.84 ppm. mdpi.com The synthesis of various derivatives, such as 3,7-dibromo-10-methyl-10H-phenothiazine, is also confirmed by ¹H NMR, showing characteristic shifts for the methyl protons and the aromatic protons. chemicalbook.com

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3,7-dibromo-10H-phenothiazine | DMSO-d₆ | 8.84 (s, 1H) | N-H | mdpi.com |

| 3,7-dibromo-10H-phenothiazine | DMSO-d₆ | 7.14 (dd, J = 8.3, 2.3 Hz, 2H) | Aromatic H | mdpi.com |

| 3,7-dibromo-10H-phenothiazine | DMSO-d₆ | 7.11 (d, J = 2.3 Hz, 2H) | Aromatic H | mdpi.com |

| 3,7-dibromo-10H-phenothiazine | DMSO-d₆ | 6.58 (d, J = 8.3 Hz, 2H) | Aromatic H | mdpi.com |

| 3,7-dibromo-10-methyl-10H-phenothiazine | (CD₃)₂CO | 7.36 (dd, J = 8.6, 2.3 Hz, 2H) | Aromatic H | chemicalbook.com |

| 3,7-dibromo-10-methyl-10H-phenothiazine | (CD₃)₂CO | 7.30 (d, J = 2.3 Hz, 2H) | Aromatic H | chemicalbook.com |

| 3,7-dibromo-10-methyl-10H-phenothiazine | (CD₃)₂CO | 6.90 (d, J = 8.6 Hz, 2H) | Aromatic H | chemicalbook.com |

| 3,7-dibromo-10-methyl-10H-phenothiazine | (CD₃)₂CO | 3.37 (s, 3H) | CH₃ | chemicalbook.com |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of 3,7-dibromo-10H-phenothiazine. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

For 3,7-dibromo-10H-phenothiazine in DMSO-d₆, the ¹³C NMR spectrum reveals signals for both the protonated and quaternary carbon atoms of the phenothiazine core. mdpi.com The signals for the carbon atoms bearing bromine atoms are typically found at lower field strengths due to the deshielding effect of the halogen. A study reported the following chemical shifts: δ 112.7 (quaternary C), 116.0 (quaternary C), 118.2 (CH), 128.1 (CH), 130.3 (CH), and 140.9 (quaternary C). mdpi.com The structures of synthesized compounds are often confirmed by ¹³C NMR spectra. researchgate.net

| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| DMSO-d₆ | 140.9 | Cquat | mdpi.com |

| DMSO-d₆ | 130.3 | CH | mdpi.com |

| DMSO-d₆ | 128.1 | CH | mdpi.com |

| DMSO-d₆ | 118.2 | CH | mdpi.com |

| DMSO-d₆ | 116.0 | Cquat | mdpi.com |

| DMSO-d₆ | 112.7 | Cquat | mdpi.com |

To gain deeper insight into the three-dimensional structure of 3,7-dibromo-10H-phenothiazine in solution, NMR studies can be performed in anisotropic media, such as nematic liquid crystals. In such an environment, the molecule adopts a preferred orientation, and the direct dipole-dipole couplings between protons can be measured. These couplings are highly sensitive to the geometry of the molecule.

A study of 3,7-dibromo-10H-phenothiazine dissolved in the nematic liquid crystal ZLI1167 allowed for the determination of the dihedral angle between the two phenyl rings to be 149.1 ± 2.5°. oup.com This technique also provided information about the conformation of the central ring, suggesting that the N-H proton occupies an "equatorial" position in a boat-like conformation. oup.com

Carbon Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry (MALDI-TOF) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly well-suited for the analysis of organic molecules like 3,7-dibromo-10H-phenothiazine. autobio.com.cn

In a typical mass spectrum of 3,7-dibromo-10H-phenothiazine, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic pattern of peaks is observed for the molecular ion. For instance, a study using electron ionization (EI) mass spectrometry showed peaks at m/z 359, 357, and 355, corresponding to [C₁₂H₇⁸¹Br₂NS]⁺, [C₁₂H₇⁷⁹Br⁸¹BrNS]⁺, and [C₁₂H₇⁷⁹Br₂NS]⁺, respectively, with the peak at m/z 357 being the most abundant. mdpi.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition of the molecule. scispace.com

X-ray Diffraction Studies

For a related derivative, 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine, single-crystal X-ray diffraction revealed a triclinic crystal system with the space group P-1. Although specific crystal structure data for 3,7-dibromo-10H-phenothiazine itself is not detailed in the provided context, the Cambridge Structural Database contains an entry for it (CCDC Number: 732813), indicating that its crystal structure has been determined. nih.gov Such studies are crucial for understanding intermolecular interactions and packing in the solid state, which can influence the material's bulk properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the crystalline nature of bulk materials. For phenothiazine derivatives, PXRD patterns are instrumental in confirming the crystalline phase of synthesized powders. rsc.orgacs.org The technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. The peak positions and intensities in the diffractogram are characteristic of the material's crystal lattice.

In studies involving materials derived from 3,7-dibromo-10H-phenothiazine, PXRD is routinely used to characterize the ordering of the mesostructure. nih.gov For instance, in the development of phenothiazine-based covalent organic frameworks (COFs), PXRD patterns confirmed the crystalline nature of the resulting materials. acs.org Similarly, PXRD analysis of photocatalytic organic materials derived from 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine indicated that the materials were amorphous, which was a key finding in understanding their properties. nih.gov The data is typically recorded using a diffractometer with a specific X-ray source, such as Cu Kα radiation (λ = 1.54056 Å). rsc.org

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Morphology

Grazing Incidence X-ray Diffraction (GIXRD), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is a powerful surface-sensitive technique for characterizing the crystallographic properties of thin films. malvernpanalytical.commeasurlabs.commdpi.com In GIXRD, the X-ray beam strikes the sample at a very shallow angle, typically less than one degree, which limits the penetration depth to the top few nanometers of the material. malvernpanalytical.com This makes it ideal for studying the molecular orientation and packing within thin films without significant interference from the substrate. malvernpanalytical.commeasurlabs.com

For phenothiazine-based materials, GIXRD is employed to understand how molecules arrange themselves on a substrate. researchgate.net By analyzing the diffraction peaks, researchers can determine the orientation of the crystal lattice relative to the surface. For example, in studies of solid solutions of phenothiazine and iminostilbene, GIXD results indicated that the ac-plane of the crystal is the contact plane, with the molecules standing upright on the substrate. researchgate.net This information is crucial for applications in organic electronics, where the orientation of molecules can significantly impact device performance. mdpi.com The technique can provide detailed information on phase, thickness, density, and crystallographic orientation of surface layers by collecting data at various incident angles. malvernpanalytical.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise location of each atom in the unit cell, as well as bond lengths and angles.

While specific single-crystal data for 3,7-dibromo-10H-phenothiazine itself is not detailed in the provided results, data for closely related phenothiazine derivatives offer significant insights. For example, a derivative of 10H-phenothiazine was found to have a butterfly shape with a folding angle of 153.87 (7)° between the two benzene (B151609) rings. nih.gov The central six-membered ring adopts a boat conformation. nih.gov Single-crystal X-ray diffraction for other related phenothiazine derivatives reveals a triclinic space group (P1) with unit cell dimensions in the range of a = 8.18–8.24 Å, b = 8.24–8.82 Å, and c = 12.81–13.50 Å, and angles α = 81.6°, β = 81.4°, and γ = 66.6–78.3°. These parameters are vital for modeling molecular packing and understanding electronic interactions within the crystal.

| Crystallographic Parameter | Value for a Related Phenothiazine Derivative |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 8.18 – 8.24 Å |

| b | 8.24 – 8.82 Å |

| c | 12.81 – 13.50 Å |

| α | 81.6° |

| β | 81.4° |

| γ | 66.6 – 78.3° |

Table based on data for related phenothiazine derivatives.

Conformational Analysis and Geometrical Parameters

The biological and electronic properties of 3,7-dibromo-10H-phenothiazine are intrinsically linked to its unique three-dimensional shape and the conformation of its central ring system.

Non-Planar "Butterfly" Conformation and Dihedral Angle Determination

The phenothiazine core is characterized by a non-planar, folded structure often referred to as a "butterfly" conformation. ossila.comlew.ro This folding occurs along the axis connecting the sulfur and nitrogen atoms. The degree of folding is quantified by the dihedral angle between the two flanking benzene rings.

For 3,7-dibromo-10H-phenothiazine, NMR studies of the molecule dissolved in a nematic liquid crystal have determined this dihedral angle to be 149.1 ± 2.5°. oup.comoup.com This non-planar structure is significant as it can suppress intermolecular aggregation, which is beneficial in applications such as organic electronics. ossila.com In other phenothiazine derivatives, this dihedral angle can vary, for instance, a value of 153.87 (7)° was reported for a 10-ethynyl-10H-phenothiazine derivative. nih.gov Another study on a different derivative reported a dihedral angle of 133.26°. ubbcluj.ro This "flapping of the butterfly's wings" suggests a degree of conformational flexibility in the phenothiazine core. lew.roresearchgate.net

NH Proton Orientation and Central Ring Conformation

The conformation of the central six-membered thiazine (B8601807) ring and the orientation of the proton on the nitrogen atom (NH proton) are key structural features. The central ring typically adopts a boat conformation. nih.govoup.com

Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. For 3,7-dibromo-10H-phenothiazine and its derivatives, CV reveals crucial information about their oxidation potentials and the stability of the resulting charged species.

Analysis of Reversible Oxidation Potentials

The introduction of electron-withdrawing bromine atoms at the 3 and 7 positions of the phenothiazine ring generally leads to an increase in the oxidation potential compared to the unsubstituted phenothiazine. This is because the bromine atoms stabilize the molecular orbitals of the starting material, making it more difficult to remove an electron. mdpi.com

However, the substitution pattern plays a critical role. Studies have shown that 3,7-disubstitution can lead to lower oxidation potentials compared to 2,8-disubstitution, an effect attributed to enhanced electronic conjugation in the 3,7-isomers. Specifically, cyclic voltammetry has revealed that 3,7-substitution can lower oxidation potentials by 0.2–0.3 V. The oxidation of phenothiazine derivatives is often a reversible process, indicating that the formed radical cation is stable on the timescale of the CV experiment. beilstein-journals.orgresearchgate.net

The nature of the substituent at the N-10 position also significantly modulates the redox potential. For instance, replacing the hydrogen with an alkyl or aryl group can shift the oxidation potential. The following table summarizes the oxidation potentials of various phenothiazine derivatives, illustrating the impact of substitution.

Interactive Data Table: Oxidation Potentials of Phenothiazine Derivatives

| Compound | Substituents | First Oxidation Potential (E½, V vs. SCE) | Reference |

|---|---|---|---|

| N-phenylphenothiazine | N-phenyl | 0.75 | nih.gov |

| 4-NO₂-N-phenylphenothiazine | N-phenyl, 4-NO₂ | 0.89 | nih.gov |

| N-(4-dimethylaminophenyl)phenothiazine | N-(4-dimethylaminophenyl) | 0.57 | nih.gov |

| N-mesitylphenothiazine | N-mesityl | 0.67 | nih.gov |

| 10-hexyl-10H-phenothiazine | N-hexyl | 0.73 | beilstein-journals.org |

| N-ethyl-3,7-dimethoxyphenothiazine | N-ethyl, 3,7-dimethoxy | ~0.35 (average of two events vs. Cp₂Fe⁺/⁰) | uky.edu |

Semiquinone Radical Cation Formation and Stability Constants

Upon one-electron oxidation, phenothiazines form a radical cation, often referred to as a semiquinone radical cation in the context of two-step redox processes. The stability of this radical cation is a crucial factor for applications in areas like redox flow batteries and photoredox catalysis. Phenothiazine derivatives are known to form stable, deeply colored radical cations. beilstein-journals.orgresearchgate.net

The stability of these radical cations can be quantified by the semiquinone formation constant (Ksem), which describes the equilibrium between the neutral molecule, the dication, and two equivalents of the radical cation. High Ksem values indicate a strong preference for the radical cation state. Derivatives of 3,7-diaminophenothiazine, which can be synthesized from 3,7-dibromo-10H-phenothiazine, exhibit two reversible oxidations at low potentials and possess remarkable semiquinone formation constants. researchgate.netresearchgate.netacs.org This high stability is attributed to the extensive delocalization of the unpaired electron across the phenothiazine core and the amino substituents.

Tuning of Redox Potentials through Substituent Effects

The redox potential of the phenothiazine core can be systematically tuned by introducing various functional groups. chemrxiv.org This tunability is essential for designing molecules with specific electronic properties for targeted applications.

Electron-donating groups (e.g., alkyl, alkoxy, amino) generally lower the oxidation potential, making the molecule easier to oxidize. For example, introducing a dimethylamino substituent to N-phenylphenothiazine dramatically shifts the reduction potential to a lower value. nih.gov Similarly, N-ethyl-3,7-dimethoxyphenothiazine shows oxidation potentials that are 200-300 mV lower than its unsubstituted counterpart, N-ethylphenothiazine. uky.edu

Electron-withdrawing groups (e.g., nitro, cyano, halogens) increase the oxidation potential, making the molecule more difficult to oxidize. rsc.org The introduction of a nitro group to N-phenylphenothiazine results in a significant increase in its reduction potential. nih.gov The chlorine atom in chlorpromazine, for instance, stabilizes the molecular orbitals and increases the oxidation potential compared to unsubstituted phenothiazine. mdpi.com

Steric effects can also play a role. Bulky substituents can twist the molecule, disrupting delocalization and leading to higher-than-expected oxidation potentials, as seen with an N-mesityl group. nih.gov

Theoretical Investigations of Electronic Structure (DFT)

Density Functional Theory (DFT) calculations are a valuable tool for understanding the electronic structure of molecules and rationalizing their experimentally observed properties.

Correlation of Highest Occupied Molecular Orbital (HOMO) Energies with Oxidation Potentials

The energy of the Highest Occupied Molecular Orbital (HOMO) is directly related to the ease of removing an electron from a molecule. A higher HOMO energy corresponds to a lower ionization potential and, consequently, a lower oxidation potential. DFT calculations have been employed to correlate the HOMO energies of phenothiazine derivatives with their experimentally determined oxidation potentials.

While a general trend of higher HOMO energies correlating with lower oxidation potentials is expected, the relationship is not always straightforward. rsc.orgrsc.org For a series of 3,7-bis(diarylamino)phenothiazines, the calculated HOMO energy levels did not perfectly correlate with the observed oxidation potentials, suggesting that other factors, such as stereoelectronic effects and conformational changes upon oxidation, also play a significant role. rsc.orgrsc.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a molecule. DFT calculations are frequently used to determine the HOMO-LUMO gaps of phenothiazine derivatives.

The substitution pattern can significantly affect the HOMO-LUMO gap. For instance, each additional phenothiazine unit in an oligophenothiazine system has been shown to lower the HOMO-LUMO gap by approximately 100 mV. researchgate.net The introduction of bromine atoms, being electron-withdrawing, can lower the HOMO energy level.

Interactive Data Table: Theoretical Electronic Properties of a Phenothiazine Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 3,7-bis(N,N-diphenylamino)-10-methyl-10H-phenothiazine | -5.18 | - | - | rsc.orgrsc.org |

| 3,7-bis(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-10-methyl-10H-phenothiazine | -4.24 | - | - | rsc.orgrsc.org |

| 3,7-bis(N-phenyl-1-naphthylamino)-10-methyl-10H-phenothiazine | -4.19 | - | - | rsc.orgrsc.org |

| 3,7-bis(N-(4-methoxyphenyl)-N-phenylamino)-10-methyl-10H-phenothiazine | -4.58 | - | - | rsc.orgrsc.org |

| 3,7-bis(10-phenyl-10H-phenothiazin-3-yl)-10-methyl-10H-phenothiazine | -5.00 | - | - | rsc.orgrsc.org |

Electronic Properties and Redox Chemistry of 3,7 Dibromo 10h Phenothiazine and Its Derivatives

Redox Chemistry

The redox behavior of phenothiazine derivatives is a key aspect of their utility in electronic applications. Derivatives of 3,7-dibromo-10H-phenothiazine are known to undergo reversible oxidation processes at low potentials. rsc.org This electrochemical behavior is fundamental to their function in various devices.

In molecular dyads, which consist of two distinct electronically active units (a donor and an acceptor), the electronic interaction between these units in the ground state is a critical parameter. For many applications, it is desirable for the donor and acceptor moieties to be electronically decoupled in their ground state. This means that they essentially behave as independent units, retaining their individual electronic properties. researchgate.net

Research on dyads incorporating phenothiazine derivatives has shown that it is possible to achieve this ground state electronic decoupling. For instance, in (oligo)phenothiazine-C60 dyads, cyclic voltammetry studies have demonstrated that the phenothiazine donor and the fullerene acceptor are electronically decoupled in the ground state. researchgate.net This is significant because upon photoexcitation, an efficient intramolecular electron transfer from the phenothiazine unit to the fullerene can occur, leading to a charge-separated state. researchgate.net The initial decoupling in the ground state ensures that the fundamental properties of the individual components are preserved before the photoinduced process.

The degree of electronic coupling can be influenced by the nature of the bridging unit connecting the donor and acceptor. Studies on phenothiazine-pyrene dyads have revealed that while the redox properties are largely independent of the phenyl bridging group, the absorption spectra of the oxidized and reduced species can vary with the bridge. northwestern.edu

Furthermore, the introduction of different substituents at the 3 and 7 positions of the phenothiazine core allows for the fine-tuning of its electronic properties, including its oxidation potential. The Hammett correlation, which relates reaction rates and equilibrium constants to substituent parameters, has been used to understand the electronic effects of these substituents. The involvement of the σp parameter in these correlations indicates that the electronic effects are transmitted through both resonance and inductive pathways. nih.gov This tunability is crucial for designing dyads with specific electrochemical behaviors.

The following table presents the redox potentials of various phenothiazine derivatives, illustrating the impact of substitution on their electronic properties.

| Compound | First Oxidation Potential (E₀⁰/⁺¹) (V) | Second Oxidation Potential (E₀⁺¹/⁺²) (V) | Reference |

| 10-hexyl-10H-phenothiazine | 0.730 | - | beilstein-journals.org |

| PDI-phenothiazine dyad (PDIS₀-PTZ) | 0.33 | - | nih.gov |

| Thionated PDI-phenothiazine dyad (PDIS₂-PTZ) | 0.32 | - | nih.gov |

| 3,7-di(p-methoxyphenyl)-10-(3-trimethylammoniumpropyl)-10H-phenothiazine salt | 0.680 | 1.040 | nih.gov |

| 3,7-di(p-tolyl)-10-(3-trimethylammoniumpropyl)-10H-phenothiazine salt | 0.730 | 1.140 | nih.gov |

| 3,7-diphenyl-10-(3-trimethylammoniumpropyl)-10H-phenothiazine salt | 0.780 | 1.250 | nih.gov |

| 3,7-di(p-chlorophenyl)-10-(3-trimethylammoniumpropyl)-10H-phenothiazine salt | 0.830 | - | nih.gov |

| 3,7-di(p-cyanophenyl)-10-(3-trimethylammoniumpropyl)-10H-phenothiazine salt | 0.840 | - | nih.gov |

| 3,7-di(p-methoxyphenyl)-N-Boc-10-(3-aminopropyl)phenothiazine | 0.640 | 1.040 | nih.gov |

| 3,7-di(p-tolyl)-N-Boc-10-(3-aminopropyl)phenothiazine | 0.690 | 1.130 | nih.gov |

| 3,7-diphenyl-N-Boc-10-(3-aminopropyl)phenothiazine | 0.740 | 1.230 | nih.gov |

| 3,7-di(p-chlorophenyl)-N-Boc-10-(3-aminopropyl)phenothiazine | 0.790 | - | nih.gov |

| 3,7-di(p-cyanophenyl)-N-Boc-10-(3-aminopropyl)phenothiazine | 0.830 | - | nih.gov |

Note: The redox potentials are typically measured against a reference electrode and can vary based on experimental conditions such as the solvent and supporting electrolyte.

Photophysical Characteristics and Excited State Dynamics

Absorption Spectroscopy

The absorption of ultraviolet and visible light by 3,7-dibromo-10H-phenothiazine derivatives is the initial step in any photophysical process. The spectra typically reveal distinct bands corresponding to specific electronic transitions within the molecule. These include localized aromatic π–π* transitions associated with the conjugated systems and intramolecular charge transfer (ICT) transitions. researchgate.net The electron-rich sulfur and nitrogen atoms in the phenothiazine (B1677639) core act as strong electron donors. ossila.com

The UV-Visible absorption profiles of derivatives of 3,7-dibromo-10H-phenothiazine show characteristic peaks that can be influenced by substitution at the 3, 7, and 10 positions. For instance, diaryl-substituted derivatives exhibit absorption maxima that are red-shifted in comparison to the parent phenothiazine structure, a result of extended π-conjugation. nih.gov In one study, 3,7-di(hetero)aryl-substituted phenothiazines displayed intense absorption bands between 279 nm and 373 nm. nih.gov The molar absorptivities (ε) for some derivatives can be quite high, indicating strong absorption of light. For example, two derivative compounds, referred to as Phen and Naph in a study, showed peak molar absorptivities of 15,400 M⁻¹cm⁻¹ at 363 nm and 15,500 M⁻¹cm⁻¹ at 376 nm, respectively, in dimethylacetamide (DMAc). google.com

Table 1: Absorption Maxima for Selected 3,7-disubstituted Phenothiazine Derivatives Data recorded in dichloromethane (B109758). nih.gov

| Compound | Substituent at positions 3 and 7 | Absorption λₘₐₓ [nm] (ε [M⁻¹cm⁻¹]) |

|---|---|---|

| 7a | p-Methoxyphenyl | 279 (111,000), 320 (45,000), 367 (shoulder) |

| 7b | p-Tolyl | 276 (104,000), 316 (36,000), 360 (shoulder) |

| 7c | Phenyl | 272 (92,000), 314 (30,000), 356 (shoulder) |

| 7d | p-tert-Butylphenyl | 276 (105,000), 317 (36,000), 360 (shoulder) |

| 7f | p-Cyanophenyl | 270 (60,000), 373 (74,000) |

Fluorescence and Photoluminescence Studies

Phenothiazine derivatives are known to be fluorescent, a property that is central to their use in various applications, including sensing and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The emission of light occurs from the relaxation of an electronically excited state back to the ground state. The unique non-planar "butterfly" conformation of the 10H-phenothiazine structure can effectively suppress intramolecular aggregation, which helps to reduce the formation of non-emissive excimers. ossila.com

Upon excitation, derivatives of 3,7-dibromo-10H-phenothiazine typically exhibit fluorescence in the blue to green-blue region of the electromagnetic spectrum. nih.gov For example, a series of 3,7-di(hetero)aryl-substituted phenothiazine salts were found to be emissive in this range. nih.gov Another study on different phenothiazine derivatives noted significant emission in the 488–542 nm (blue to yellow) range. researchgate.net The exact emission maximum is highly dependent on the specific substituents attached to the phenothiazine core and the solvent used. nih.govresearchgate.net

Table 2: Emission Maxima for Selected 3,7-disubstituted Phenothiazine Derivatives Data recorded in dichloromethane. nih.gov

| Compound | Substituent at positions 3 and 7 | Emission λₘₐₓ [nm] |

|---|---|---|

| 8a | p-Methoxyphenyl | 442 |

| 8b | p-Tolyl | 436 |

| 8c | Phenyl | 436 |

| 8d | p-tert-Butylphenyl | 436 |

| 8f | p-Cyanophenyl | 496 |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For phenothiazine derivatives, this value can be quite high. One study reported quantum yields ranging from 41% to 93% for a series of phenothiazine compounds in various solvents. researchgate.net Another source mentions a quantum yield range of 12.4% to 64.4% for other derivatives. molaid.com The high quantum yields observed in some derivatives are crucial for their application as photosensitizers in fields like photodynamic therapy. etsu.edu

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter in photophysics. Phenothiazine derivatives often exhibit large Stokes shifts. researchgate.net This phenomenon is frequently linked to solvatochromism, where the absorption and emission spectra change with the polarity of the solvent. nih.govresearchgate.net

A marked positive solvatochromism, meaning a red shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity, is often observed. researchgate.net This effect indicates a significant intramolecular charge transfer (ICT) character in the excited state, where the excited state has a larger dipole moment than the ground state. researchgate.net However, in some cases, such as the derivative "Naph" studied in a patent, only modest solvatochromism was observed, highlighting a weakly polar emitting state in that specific molecular structure. google.com

Table 3: Stokes Shifts for Selected 3,7-disubstituted Phenothiazine Derivatives Data recorded in dichloromethane. nih.gov

| Compound | Substituent at positions 3 and 7 | Stokes Shift Δν̃ [cm⁻¹] |

|---|---|---|

| 8a | p-Methoxyphenyl | 5980 |

| 8b | p-Tolyl | 5720 |

| 8c | Phenyl | 5990 |

| 8d | p-tert-Butylphenyl | 5720 |

| 8f | p-Cyanophenyl | 8380 |

Quantum Yield Determination

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a critical process in many applications of phenothiazine derivatives, including dye-sensitized solar cells and photoredox catalysis. ossila.comresearchgate.net The phenothiazine core is an excellent electron donor due to its low oxidation potential and its ability to form stable radical cations. researchgate.netresearchgate.net

Upon photoexcitation, an electron can be transferred from the excited phenothiazine moiety to an acceptor molecule or a different part of the same molecule (intramolecular PET). researchgate.net This charge separation is a key step in converting light energy into chemical or electrical energy. A clear example of this is seen in phenothiazinyl-fullerene dyads, where the fluorescence of the phenothiazine is significantly quenched upon UV excitation. This quenching is attributed to a charge separation resulting from an intramolecular photoinduced electron transfer from the phenothiazine donor to the fullerene acceptor. researchgate.net The efficiency of these PET processes underpins the utility of 3,7-dibromo-10H-phenothiazine as a core structural motif for advanced materials. nih.gov

Intramolecular Charge Separation and Transfer

The phenothiazine nucleus, with its electron-rich sulfur and nitrogen atoms, serves as a potent electron donor. ossila.com When substituted with electron-withdrawing groups, such as the bromine atoms at the 3 and 7 positions in 3,7-dibromo-10H-phenothiazine, a donor-acceptor (D-A) type structure is formed. Upon photoexcitation, this arrangement facilitates intramolecular charge transfer (ICT), where electron density is redistributed from the phenothiazine core to the substituents. researchgate.net

This ICT process is a key deactivation pathway for the excited state and is sensitive to the surrounding environment. In derivatives of 3,7-dibromo-10H-phenothiazine, the extent of charge transfer and the resulting emission properties are influenced by solvent polarity. researchgate.net More polar solvents can stabilize the charge-separated state, often leading to a red-shift in the emission spectrum. The efficiency of ICT is also modulated by the specific nature and position of the substituents on the phenothiazine ring. unito.it

The unique "butterfly" conformation of the phenothiazine ring system plays a role in the ICT process by influencing the degree of conjugation and the spatial overlap between the donor and acceptor moieties. ossila.com

Triplet State Characterization and Intersystem Crossing (ISC)

A significant feature of the photophysics of 3,7-dibromo-10H-phenothiazine and its derivatives is the efficient population of the triplet excited state through intersystem crossing (ISC). google.com ISC is a spin-forbidden transition from the lowest excited singlet state (S₁) to a triplet state (T₁). The presence of heavy atoms like bromine in the molecular structure significantly enhances the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. nankai.edu.cn

The triplet quantum yields (ΦT) for phenothiazine derivatives can be substantial, indicating that ISC is a major decay pathway for their excited singlet states. rsc.org For instance, in donor-acceptor complexes derived from 3,7-dibromo-10H-phenothiazine, the long-lived triplet state is crucial for applications in photoredox catalysis. google.com The triplet state provides a sufficiently long lifetime for the photocatalyst to engage in bimolecular electron transfer processes. google.com

The energy gap between the singlet and triplet states (ΔEST) is a critical parameter. In some phenothiazine-based systems, this gap can be small, which can lead to phenomena like thermally activated delayed fluorescence (TADF), although this is more commonly observed in specifically designed derivatives. sioc-journal.cn

Aggregation-Induced Emission (AIE) Phenomena and Excimer Suppression

A notable characteristic of the 10H-phenothiazine structure is its non-planar, butterfly-like conformation. ossila.com This three-dimensional shape inherently hinders close π-π stacking between adjacent molecules, a process that often leads to aggregation-caused quenching (ACQ) of fluorescence in planar aromatic systems. researchgate.net By suppressing the formation of non-emissive excimers (excited-state dimers), the phenothiazine core helps to maintain luminescence in the solid state or in aggregates. ossila.com

While 3,7-dibromo-10H-phenothiazine itself may not be a classic example of an aggregation-induced emission (AIE) luminogen, where emission is turned on in the aggregated state, its structural properties are foundational to the design of AIE-active materials. researchgate.netresearchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels. acs.org Polymers and other complex molecules incorporating the 3,7-disubstituted phenothiazine unit have been shown to exhibit AIE, leveraging the core's ability to prevent detrimental excimer formation. researchgate.net

Deviations from Kasha's Rule in Photophysical Behavior

Kasha's rule states that luminescence typically occurs from the lowest excited state of a given multiplicity (e.g., S₁). However, some molecules can exhibit emission from higher-energy excited states (S₂, S₃, etc.), a phenomenon known as anti-Kasha's rule behavior or dual emission. There is evidence to suggest that phenothiazine derivatives can exhibit such deviations. researchgate.net

Research on phenothiazine derivatives and related metal-organic frameworks has explored this anti-Kasha's rule behavior, and the synthesis of 3,7-dibromo-10H-phenothiazine has been mentioned in this context. This suggests that under certain conditions, it or its derivatives might display dual emission from different excited states. The ability to access multiple emissive states can be influenced by factors such as molecular conformation, solvent polarity, and specific substitutions on the phenothiazine core. uvm.eduacs.org This unusual photophysical property is of fundamental interest and can be exploited in applications such as sensing and imaging. researchgate.net

Time-Resolved Spectroscopy (Femtosecond Transient Absorption, TCSPC)

To unravel the complex excited-state dynamics of 3,7-dibromo-10H-phenothiazine and its derivatives, researchers employ sophisticated time-resolved spectroscopic techniques. These methods allow for the direct observation of the transient species and processes that occur on ultrafast timescales following photoexcitation.

Femtosecond Transient Absorption (FSTA) spectroscopy is a powerful tool used to monitor the evolution of excited states. google.com By using a pump pulse to excite the molecule and a delayed probe pulse to measure the absorption of the transient species, FSTA can track processes like vibrational relaxation, solvent relaxation, intramolecular charge transfer, and intersystem crossing. google.comnsf.gov Studies on donor-acceptor systems based on the 3,7-dibromo-10H-phenothiazine framework have utilized FSTA to characterize the formation and lifetime of charge-separated states. nsf.gov

Time-Correlated Single Photon Counting (TCSPC) is another key technique used to measure the lifetime of fluorescent states. google.com By measuring the time delay between the excitation pulse and the detection of emitted photons, TCSPC provides information on the decay kinetics of the S₁ state. This data is crucial for determining fluorescence quantum yields and understanding the competition between radiative (fluorescence) and non-radiative decay pathways, including ISC. google.comsioc-journal.cn For example, in derivatives of 3,7-dibromo-10H-phenothiazine, TCSPC has been used to measure fluorescence lifetimes and investigate quenching mechanisms. nsf.gov

Together, these time-resolved techniques provide a detailed picture of the photophysical landscape of 3,7-dibromo-10H-phenothiazine, from the initial absorption of light to the ultimate fate of the excited state.

Advanced Applications in Functional Materials and Devices

Organic Photovoltaics (OPV)

The phenothiazine (B1677639) core, particularly when accessed through its 3,7-dibromo derivative, is a cornerstone in the design of materials for next-generation solar cells. Its strong electron-donating character, surpassing that of other amines like triphenylamine (B166846) or carbazole, makes it highly suitable for various roles within photovoltaic devices. ossila.com

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives are extensively used as sensitizers in Dye-Sensitized Solar Cells (DSSCs), a type of third-generation photovoltaic technology. rsc.org The core structure of these sensitizers is typically a Donor-π-Acceptor (D-π-A) system, where the phenothiazine unit acts as the electron donor. The 3,7-dibromo-10H-phenothiazine molecule is a common precursor for creating these complex dyes.

In one area of research, scientists synthesized a series of ten different dyes by starting with 3,7-dibromo-10-hexyl-10H-phenothiazine and introducing various auxiliary donors at one of the bromine positions via a Suzuki cross-coupling reaction. rsc.org This systematic variation allowed for a detailed study of the auxiliary donor's role. The findings suggest that because the phenothiazine aromatic system is bent, the auxiliary donor's primary influence is an inductive electronic push within the D-D-π-A system, rather than extending conjugation. rsc.org However, the auxiliary donor also plays a complex role in the regeneration of the oxidized dye by the redox shuttle. rsc.org The general structure of these dyes includes the phenothiazine core, a thiophene (B33073) π-spacer, a cyanoacrylic acid acceptor/anchoring group, and an n-hexyl chain on the nitrogen to prevent aggregation. rsc.org The performance of DSSCs is influenced by such structural modifications, with phenothiazine-based dyes demonstrating the potential for high power conversion efficiencies (PCEs). rsc.orgacs.org

Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

In the architecture of high-efficiency n-i-p perovskite solar cells, the hole transporting material (HTM) is an indispensable component. scispace.comacs.org 3,7-dibromo-10H-phenothiazine and its derivatives are pivotal starting materials for synthesizing novel, efficient, and cost-effective HTMs that can challenge the incumbent, spiro-OMeTAD. scispace.comnih.gov

A key strategy involves using the dibromo-phenothiazine scaffold to create star-shaped or linear small molecules. For instance, a novel dopant-free HTM, named PTZ-TPA, was synthesized through a Suzuki-Miyaura cross-coupling reaction between 3,7-dibromo-10-(4-octylphenyl)-10H-phenothiazine and triphenylamine-based boronic acid esters. scispace.com This material exhibited a high power conversion efficiency of 14.3% without the need for chemical dopants, which are often required for the standard spiro-OMeTAD and can be a source of instability. scispace.com The phenothiazine core provides excellent electron-donating properties, while the triphenylamine side groups act as hole acceptors. scispace.com

Further research has focused on modifying the phenothiazine core itself. In one study, two HTMs were developed: one with the natural electron-donating sulfur atom (PTADAnCBZ) and another where the sulfur was oxidized to an electron-withdrawing sulfone group (PTODAnCBZ). acs.org The sulfone-containing HTM (PTODAnCBZ) showed improved charge transportation and thermal stability, achieving a PCE comparable to spiro-OMeTAD while demonstrating superior stability against moisture and heat. acs.org This highlights how modifying the electronic nature of the phenothiazine core, a process often starting from halogenated precursors like the dibromo derivative, can fine-tune the material for optimal performance. acs.orgrsc.org

| Phenothiazine-Based HTM | Synthesis Precursor | Device Performance (PCE) | Key Feature |

| PTZ-TPA | 3,7-dibromo-10-(4-octylphenyl)-10H-phenothiazine | 14.3% | Dopant-free operation, comparable to doped spiro-OMeTAD. scispace.com |

| PTODAnCBZ | Derivative of 3,7-dibromo-10H-phenothiazine | On par with spiro-OMeTAD | Contains electron-withdrawing sulfone group, enhancing thermal stability. acs.org |

| Star-shaped PTZ-core HTMs | 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine | Up to 17.57% | Synthesized via efficient C-H/C-Br cross-coupling, avoiding toxic reagents. nih.gov |

Self-Assembled Monolayers (SAMs) for Interface Engineering in PSCs

Self-assembled monolayers (SAMs) are an emerging class of materials for creating highly efficient and stable hole-selective contacts in inverted (p-i-n) PSCs. ossila.comresearchgate.net These molecules consist of an anchoring group, a spacer, and a terminal functional group. The 3,7-dibromo-10H-phenothiazine unit has proven to be a highly effective terminal group for these SAMs. ossila.com

Derivatives such as Br-2EPT and 2BrPTZPA are prime examples. ossila.comossila.com These molecules feature a phosphonic acid head to anchor to the transparent conductive oxide (e.g., ITO) anode, an alkyl chain spacer, and the 3,7-dibromo-10H-phenothiazine terminal group. ossila.comossila.com The phenothiazine moiety, with its strong electron-donating character, helps to align the energy levels at the anode/perovskite interface, facilitating efficient hole extraction. researchgate.netossila.com The bromine atoms lower the HOMO energy level, which is critical for this function.

Furthermore, the sulfur atom in the phenothiazine ring can passivate defects at the perovskite surface by coordinating with uncoordinated Pb²⁺ ions. ossila.com This dual function of interface engineering and defect passivation leads to significant improvements in device performance and stability. PSCs incorporating a SAM derived from 3,7-dibromo-10H-phenothiazine (specifically, a tailored dibromo phenothiazine phosphonic acid) have achieved remarkable power conversion efficiencies of up to 22.44%, with fill factors approaching 82%, among the highest reported for p-i-n PSCs. ossila.comrsc.org Another SAM, 2BrPTZPA, enabled a PCE of 22.06% by promoting the growth of high-quality perovskite crystals and enhancing hole extraction. ossila.com

| SAM Molecule | Terminal Group | Key Structural Feature | Achieved PCE |

| Br-2EPT | 3,7-dibromo-10H-phenothiazine | Ethyl spacer | 22.44% ossila.com |

| 2BrPTZPA | 3,7-dibromo-10H-phenothiazine | Butyl spacer | 22.06% ossila.com |

| PTzBr (3) | Phenothiazine-based | Bromine substitution | 7.8% (in tin-based PSCs) |

Polymeric Semiconductors for Optoelectronic Devices

The 3,7-dibromo-10H-phenothiazine unit is also a fundamental monomer for the synthesis of advanced polymeric semiconductors. These polymers are used in various optoelectronic devices, including as HTMs in PSCs, where their processability and film-forming properties are advantageous.

Design and Synthesis of Alternating Copolymers

Direct arylation polycondensation has emerged as a powerful technique for synthesizing alternating copolymers, offering a more atom-economical route than traditional cross-coupling reactions like Stille or Suzuki polymerizations. nih.govrsc.org This method allows for the direct reaction between C-H and C-Br bonds.

In a notable example, 3,7-dibromo-10H-phenothiazine derivatives were used to create alternating copolymers with 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.govrsc.org Specifically, monomers like 3,7-dibromo-10-mesityl-10H-phenothiazine and 3,7-dibromo-10-(2-octyldodecyl)-10H-phenothiazine were polycondensed with an EDOT-based comonomer. nih.gov This approach enables the precise alternation of electron-rich phenothiazine units and EDOT units along the polymer backbone, creating a material with tailored electronic properties. nih.govrsc.org Another study demonstrated the synthesis of 3,7-di-2-thienyl-10H-phenothiazine from 3,7-dibromo-10H-phenothiazine, which was then electrochemically copolymerized with thiophene or EDOT to form conductive polymer films. scribd.comresearchgate.net

Impact of Substituent Variation on Polymer Electronic Properties and Performance

The substituents attached to the phenothiazine nitrogen atom have a profound impact on the resulting polymer's properties and device performance. nih.govrsc.org By strategically varying these substituents, researchers can fine-tune molecular weight, solubility, thermal stability, HOMO energy levels, and thin-film morphology. rsc.orgdiva-portal.org

A study on phenothiazine-EDOT alternating copolymers directly compared the effects of using a flexible alkyl substituent (2-octyldodecyl), a rigid aromatic substituent (mesityl), and a polymer with alternating flexible and rigid groups. nih.govrsc.org The results were significant:

Molecular Weight: The choice of substituent strongly influenced the molecular weight achieved during polymerization under identical conditions. nih.gov

HOMO Energy Level: Variation in substituents altered the HOMO energy level of the polymer, which in turn affected the rate of hole extraction from the perovskite layer and the degree of doping by air oxidation. rsc.org

Film Morphology and Mobility: The polymer with alternating flexible and rigid substituents (p-PTZMes-E-PTZOD-E) formed smoother films with enhanced hole mobility compared to the polymers with only flexible or only rigid side chains. rsc.org

Device Performance: Consequently, PSCs fabricated with the alternating-substituent polymer achieved a champion efficiency of 25.1%, significantly outperforming devices made with the other two polymers (19.4% and 23.0%) and the standard spiro-OMeTAD (24.1%). This polymer also conferred excellent thermal stability to the device. rsc.org

This demonstrates that subtle changes to the side chains, made possible by the versatile chemistry of the phenothiazine core, are a powerful tool for optimizing polymeric semiconductors for high-performance optoelectronic applications. rsc.org

| Phenothiazine-EDOT Copolymer | N-Substituent(s) | Glass Transition Temp. (°C) | Average PSC Efficiency |

| p-PTZOD-E | Flexible (2-octyldodecyl) only | 119 | 19.4% rsc.org |

| p-PTZMes-E | Rigid (mesityl) only | 200 | 23.0% rsc.org |

| p-PTZMes-E-PTZOD-E | Alternating flexible and rigid | 175 | 25.1% rsc.org |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| 3,7-dibromo-10H-phenothiazine | 3,7-dibromo-10H-phenothiazine |

| Br-2EPT | (2-(3,7-dibromo-10H-phenothiazin-10-yl)ethyl)phosphonic acid |

| 2BrPTZPA | (4-(3,7-dibromo-10H-phenothiazin-10-yl)butyl)phosphonic acid |

| PTZ-TPA | 4,4'-(10-(4-octylphenyl)-10H-phenothiazine-3,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) |

| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene |

| EDOT | 3,4-ethylenedioxythiophene |

| PTADAnCBZ | N/A |

| PTODAnCBZ | N/A |

| p-PTZOD-E | Poly(3,7-bis(2,3-dihydrothieno[3,4-b] ossila.comrsc.orgdioxin-5-yl)-10-(2-octyldodecyl)-10H-phenothiazine) |

| p-PTZMes-E | Poly(3,7-bis(2,3-dihydrothieno[3,4-b] ossila.comrsc.orgdioxin-5-yl)-10-mesityl-10H-phenothiazine) |

| p-PTZMes-E-PTZOD-E | Alternating copolymer of the above two monomers |

| ITO | Indium tin oxide |

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Derivatives of 3,7-dibromo-10H-phenothiazine are promising candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.comalfa-chemical.com The electron-rich nitrogen and sulfur atoms within the phenothiazine core provide strong electron-donating characteristics, surpassing other amines like triphenylamine and carbazole. ossila.com This inherent property is advantageous for hole-transporting materials in electronic devices.

In the realm of OLEDs, the unique non-planar butterfly structure of phenothiazine derivatives helps to prevent the aggregation that can lead to luminescence quenching. ossila.comnih.gov This structural advantage allows for the creation of more stable and efficient devices. For instance, polymers based on phenothiazine have been synthesized for use as a hole injection layer in polymer light-emitting diodes.

The utility of 3,7-dibromo-10H-phenothiazine extends to OFETs, where its derivatives can be synthesized into semiconducting polymers. These materials are integral to the fabrication of the active layer in OFETs, highlighting the compound's versatility in organic electronics. ossila.com

Photoredox Catalysis and Polymerization

The redox-active nature of the phenothiazine core makes its derivatives, including 3,7-dibromo-10H-phenothiazine, excellent candidates for photoredox catalysis. nih.gov These compounds can facilitate chemical transformations under visible light irradiation, offering a more sustainable alternative to traditional methods that often rely on harsh reagents. researchgate.neteurekalert.org

Researchers have focused on synthesizing phenothiazine derivatives to act as highly reducing organic photoredox catalysts. beilstein-journals.org By modifying the core structure with various electron-donating and electron-withdrawing groups, the electrochemical and absorbance properties of these catalysts can be fine-tuned. beilstein-journals.org For example, N-phenylphenothiazine derivatives with dialkylamino substituents have shown estimated excited state reduction potentials up to -3.0 V (vs SCE), enabling challenging chemical reactions like the addition of methanol (B129727) to less-activated alkenes. beilstein-journals.org